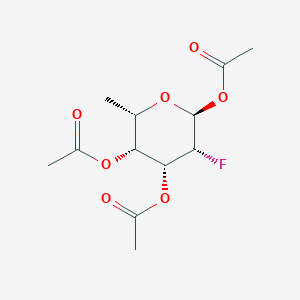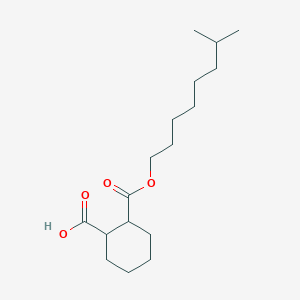
1,2-Cyclohexandicarbonsaureisononylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclohexandicarbonsaureisononylester: is an organic compound with the chemical formula C26H48O4 . It is a colorless, almost odorless liquid used primarily as a plasticizer in the manufacture of flexible plastic articles. This compound is of particular interest as an alternative to phthalate plasticizers, which have been implicated as endocrine disruptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Cyclohexandicarbonsaureisononylester can be synthesized through the catalytic hydrogenation of diisononyl phthalate. This process involves transforming the aromatic, planar part of diisononyl phthalate into a cyclohexane ring . Another method involves the Diels-Alder reaction of diisononyl maleate with 1,3-butadiene, followed by hydrogenation .
Industrial Production Methods: The industrial production of this compound typically involves large-scale catalytic hydrogenation processes. Commercially, it is produced with a mixture of 90% cis and 10% trans isomers .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Cyclohexandicarbonsaureisononylester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed:
Oxidation: The oxidation of this compound typically results in the formation of cyclohexane-1,2-dicarboxylic acid.
Reduction: Reduction reactions yield cyclohexane derivatives.
Substitution: Substitution reactions can produce various cyclohexane-based esters and amides.
Aplicaciones Científicas De Investigación
1,2-Cyclohexandicarbonsaureisononylester has a wide range of applications in scientific research:
Biology: Research has shown that its metabolites can be used as biomarkers for exposure assessment.
Medicine: It is being investigated for its potential use in drug delivery systems due to its biocompatibility and low toxicity.
Mecanismo De Acción
The mechanism of action of 1,2-Cyclohexandicarbonsaureisononylester primarily involves its role as a plasticizer. It works by embedding itself between polymer chains, increasing their flexibility and reducing brittleness. This compound interacts with the polymer matrix through van der Waals forces and hydrogen bonding, which helps to maintain the structural integrity of the plasticized material .
Comparación Con Compuestos Similares
- Di(2-ethylhexyl)phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH)
Comparison: 1,2-Cyclohexandicarbonsaureisononylester is unique in its low toxicity and biocompatibility compared to traditional phthalate plasticizers like DEHP and DINP. Unlike these compounds, it does not exhibit endocrine-disrupting properties, making it a safer alternative for use in sensitive applications such as medical devices and food packaging .
Propiedades
IUPAC Name |
2-(7-methyloctoxycarbonyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O4/c1-13(2)9-5-3-4-8-12-21-17(20)15-11-7-6-10-14(15)16(18)19/h13-15H,3-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCORNOMJKFKGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1CCCCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
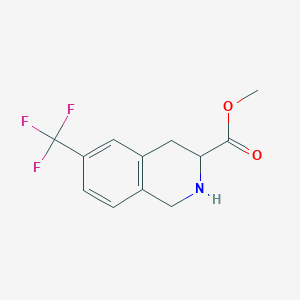
![5-[2,5-Bis(2-butyloctyl)-3,6-dioxo-1-thiophen-2-ylpyrrolo[3,4-c]pyrrol-4-yl]thiophene-2-carbaldehyde](/img/structure/B13127254.png)
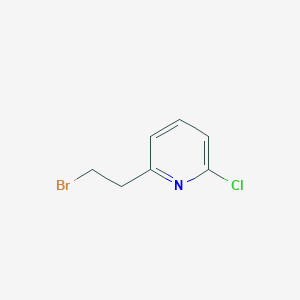




![2-(1H-Pyrazolo[3,4-c]pyridin-5-yl)acetonitrile](/img/structure/B13127288.png)
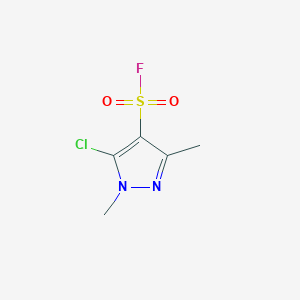
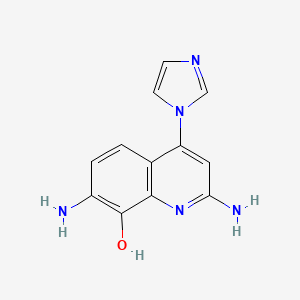

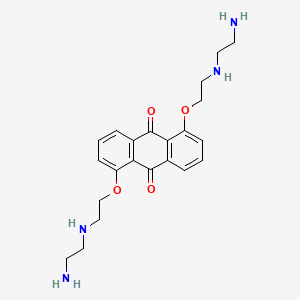
![(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13127330.png)
